Tamarixol

Description

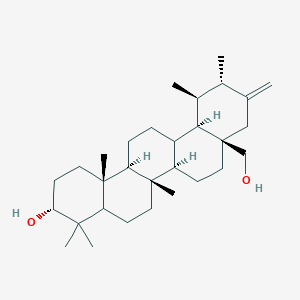

Structure

2D Structure

3D Structure

Properties

CAS No. |

119708-41-7 |

|---|---|

Molecular Formula |

C30H50O2 |

Molecular Weight |

442.7 g/mol |

IUPAC Name |

(3R,6aS,6bR,8aR,11S,12S,12aR,14aS,14bR)-8a-(hydroxymethyl)-4,4,6a,11,12,14b-hexamethyl-10-methylidene-2,3,4a,5,6,6a,6b,7,8,9,11,12,12a,13,14,14a-hexadecahydro-1H-picen-3-ol |

InChI |

InChI=1S/C30H50O2/c1-18-16-30(17-31)15-10-22-21(26(30)20(3)19(18)2)8-9-24-28(22,6)13-11-23-27(4,5)25(32)12-14-29(23,24)7/h19-26,31-32H,1,8-17H2,2-7H3/t19-,20+,21?,22-,23?,24+,25-,26-,28+,29+,30+/m1/s1 |

InChI Key |

SEMDMGSTKZEUNY-DSNHVYDHSA-N |

SMILES |

CC1C(C(=C)CC2(C1C3CCC4C(C3CC2)(CCC5C4(CCC(C5(C)C)O)C)C)CO)C |

Isomeric SMILES |

C[C@H]1[C@@H](C(=C)C[C@]2([C@H]1C3CC[C@H]4[C@]([C@@H]3CC2)(CCC5[C@@]4(CC[C@H](C5(C)C)O)C)C)CO)C |

Canonical SMILES |

CC1C(C(=C)CC2(C1C3CCC4C(C3CC2)(CCC5C4(CCC(C5(C)C)O)C)C)CO)C |

Synonyms |

tamarixol |

Origin of Product |

United States |

Isolation and Biosynthetic Investigations of Tamarixol

Plant Sources and Species-Specific Production of Tamarixol

The Tamarix genus, belonging to the family Tamaricaceae, encompasses approximately 50–60 species of flowering plants native to arid regions of Eurasia and Africa wikipedia.org. These plants are well-adapted to saline soils and can form dense thickets wikipedia.org.

Identification of Tamarix Species as Primary Biogenic Sources

This compound has been identified and isolated from several Tamarix species, establishing them as primary biogenic sources of this compound. Notable species include Tamarix troupii, Tamarix gallica, Tamarix aphylla, and Tamarix chinensis scispace.com. Furthermore, studies conducted on Tamarix plants growing in Kazakhstan have reported the isolation of this compound from Tamarix laxa Willd., Tamarix hispida Willd., Tamarix ramosissima Ledeb., and Tamarix elongata Ledeb. scispace.com. Tamarix ramosissima is also explicitly mentioned as a source from which this compound was isolated researchgate.net. Tamarix chinensis is another confirmed source of this compound ethernet.edu.et.

The following table summarizes the identified Tamarix species from which this compound has been isolated:

| Tamarix Species | Reference |

| Tamarix troupii | scispace.com |

| Tamarix gallica | scispace.com |

| Tamarix aphylla | scispace.com |

| Tamarix chinensis | scispace.comethernet.edu.et |

| Tamarix laxa Willd. | scispace.com |

| Tamarix hispida Willd. | scispace.com |

| Tamarix ramosissima Ledeb. | scispace.comresearchgate.net |

| Tamarix elongata Ledeb. | scispace.com |

Comparative Analysis of this compound Content Across Diverse Tamarix Genotypes

While various Tamarix species and genotypes are recognized for their production of secondary metabolites, including terpenoids like this compound, detailed quantitative comparative analyses specifically on the this compound content across diverse Tamarix genotypes are not extensively documented in the provided search results. The classification of species within the Tamarix genus is complex and not fully understood, with the presence of hybrid species noted in regions such as the U.S. and southern Africa wikipedia.orgufl.eduresearchgate.net. Genetic variation exists among species like T. chinensis, T. ramosissima, and T. usneoides, and their hybrids are often dominant invasive genotypes researchgate.net. However, specific data tables or detailed research findings providing a comparative quantification of this compound content across these different genotypes were not found within the scope of the search.

Extraction and Purification Methodologies for this compound

The isolation of this compound from plant material involves a series of extraction and purification steps designed to separate the target compound from the complex mixture of plant constituents.

Optimization of Solvent-Based Extraction Techniques

Solvent-based extraction is a fundamental step in obtaining this compound from Tamarix species. The choice of solvent is crucial and is often optimized based on the polarity of the target compound and other phytochemicals boku.ac.atchromatographyonline.com. For the preliminary separation of bioactive substances, 70% ethanol (B145695) extracts from the aerial parts of Tamarix species have been subjected to fractional extraction using solvents like chloroform (B151607) and ethyl acetate (B1210297) scispace.com. Similarly, liquid-liquid extraction using n-butanol and ethyl acetate has been employed for extracting secondary metabolites, including flavonoids, from Tamarix gallica leaves ffhdj.com.

General optimization strategies for solvent extraction involve varying parameters such as solvent type, solvent polarity, temperature, pressure, particle size of the plant material, and extraction time boku.ac.atnih.gov. For instance, a tertiary mixture of water-methanol-ethanol has been found effective for extracting polyphenols from Tamarix aphylla, indicating the potential for mixed solvent systems to enhance yields researchgate.net. Techniques like reflux extraction, typically over several hours, have also been utilized ffhdj.com. Emerging "green extraction methods" such as Ultrasonic Assisted Extraction (UAE) and Microwave Assisted Extraction (MAE) are also being increasingly studied for their efficiency in extracting phytochemicals from plant materials .

Advanced Chromatographic Separation Strategies

Following initial extraction, advanced chromatographic techniques are essential for the purification of this compound to an isolated state. A common approach involves a series of separations on chromatography columns, often utilizing silica (B1680970) gel as the stationary phase scispace.com. Elution is typically performed with a gradient mixture of solvents, such as hexane-ethyl acetate, with increasing polarity to separate different compounds scispace.com. Repeated chromatography on silica gel columns is often necessary to achieve isolation scispace.com.

Other advanced chromatographic methods employed in the isolation of compounds, including this compound, from Tamarix ramosissima include Sephadex LH-20 and preparative High-Performance Liquid Chromatography (HPLC) researchgate.net. HPLC is also utilized for the chromatographic separation of extracts from Tamarix aphylla researchgate.net. More broadly, techniques like reversed-phase (C18 RP) Thin-Layer Chromatography (TLC) and C18 RP HPLC are used for the separation of triterpenoids and other plant compounds nih.gov. High-speed counter-current chromatography (HSCCC) is another powerful technique for the preparative isolation and purification of bioactive components from plant extracts researchgate.net.

Fractional Extraction Techniques

Fractional extraction is a technique that involves separating compounds based on their differential solubility in a series of solvents with varying polarities. This method is crucial for enriching specific classes of compounds before more refined chromatographic separations. For this compound, fractional extraction of 70% ethanol extracts of Tamarix species has been performed using chloroform and ethyl acetate to achieve preliminary separation of bioactive substances scispace.com. An aqueous concentrate obtained after initial extraction can be sequentially fractionated using solvents like chloroform and ethyl acetate scispace.com. Another example of fractional extraction involves liquid-liquid extraction using n-butanol and ethyl acetate from Tamarix gallica leaves ffhdj.com. General fractionated extraction methods can also be based on systems like methyl tert-butyl ether:methanol:water, which allows for the liquid-liquid partitioning of hydrophobic and polar metabolites into distinct immiscible phases nih.govnih.gov. This systematic approach helps in reducing the complexity of the crude extract, making subsequent purification steps more efficient.

Elucidation of this compound Biosynthetic Pathways

Detailed and specific biosynthetic pathways for this compound are not extensively documented in readily available scientific literature. However, as a triterpenoid (B12794562), its biosynthesis is generally understood to proceed through established isoprenoid pathways common in plants and other organisms. Triterpenoids are derived from the cyclization of 2,3-oxidosqualene, a key precursor in this class of natural products nih.govresearchgate.net.

The primary biosynthetic routes for terpenoids, including triterpenoids, are the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate/deoxyxylulose 5-phosphate (MEP/DOXP) pathway nih.govuniv-annaba.dz. In plants, these two pathways can coexist in separate cellular compartments, with the MVA pathway typically operating in the cytosol to produce triterpenes and sterols, while the MEP/DOXP pathway in plastids is responsible for other terpenoid classes univ-annaba.dz. The initial building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), are generated through these pathways. These C₅ units are then condensed by prenyltransferases to form higher-order precursors such as farnesyl diphosphate (FPP, C₁₅) and geranylgeranyl diphosphate (GGPP, C₂₀), which are further utilized in the synthesis of various terpenoids, including the C₃₀ squalene (B77637) that is the direct precursor to triterpenoids nih.govuniv-annaba.dz.

Proposed Enzymatic Catalysis in this compound Formation

While specific enzymes directly catalyzing the formation of this compound have not been explicitly identified in the reviewed literature, the biosynthesis of triterpenoids generally involves key enzymatic steps. The cyclization of 2,3-oxidosqualene, a pivotal step in triterpenoid biosynthesis, is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs) nih.govresearchgate.net. These enzymes are crucial for generating the diverse cyclic triterpene skeletons from a single precursor nih.gov. Following the cyclization, further modifications such as hydroxylations, oxidations, and other rearrangements are often carried out by enzymes belonging to multigene families, notably cytochromes P450 (P450s) and UDP-glycosyltransferases (UGTs) nih.gov. These enzymes contribute to the structural diversity observed in triterpenoids by introducing various functional groups and modifying the core skeleton. Without specific studies on this compound, the precise sequence of enzymatic reactions and the identity of the enzymes involved in its unique structural elaboration remain to be elucidated.

Precursor Incorporation Studies in Biosynthetic Systems

Specific precursor incorporation studies directly related to this compound biosynthesis are not detailed in the currently available scientific literature. However, stable isotope labeling is a widely used technique in natural product biosynthesis research to elucidate metabolic pathways and track the incorporation of precursors into target compounds google.com. This approach involves feeding isotopically labeled precursors (e.g., with ¹³C or ¹⁵N) to a biological system (e.g., plant cultures or engineered microorganisms) and then analyzing the resulting labeling patterns in the isolated natural product using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy google.com. Such studies provide insights into the flux of metabolites through a pathway and confirm the direct involvement of proposed precursors google.com. For triterpenoids, common precursors investigated in such studies include labeled acetate, mevalonate, or squalene, which would be incorporated into the triterpenoid backbone. The absence of reported specific precursor incorporation studies for this compound suggests that its biosynthetic pathway has not yet been thoroughly investigated using these advanced analytical methods.

Structural Elucidation and Chemical Modifications of Tamarixol

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for the comprehensive structural analysis of natural products like Tamarixol, offering complementary information that, when combined, allows for unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount in determining the complete chemical structure of this compound, providing detailed information about the hydrogen and carbon atom environments and their connectivity acs.org. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for this purpose.

¹H NMR Spectroscopy : This technique identifies the types of protons present in the molecule, their chemical shifts, multiplicities, and coupling constants, which reveal information about neighboring protons. For this compound, ¹H NMR spectra exhibit characteristic signals, including seven 3H singlets in the δ 0.87-0.98 ppm range, indicative of tertiary methyl groups nih.gov. An olefinic proton appears as a double doublet at δ 5.57 ppm (J=8.0 Hz, J=3.5 Hz, H-15), consistent with a taraxer-14-en skeleton nih.gov. The proton at C-3 (H-3) is observed at δ 4.69 ppm, with a coupling constant of J=2.5 Hz, suggesting a β-conformation nih.gov.

¹³C NMR Spectroscopy : This technique provides information on the carbon skeleton, revealing the number of unique carbon atoms and their hybridization states. The ¹³C NMR spectrum of this compound shows 32 signals, corresponding to its carbon atoms nih.gov.

Distortionless Enhancement by Polarization Transfer (DEPT) : DEPT experiments are used in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons. For this compound, DEPT analysis has identified seven methyl carbons (C-23-27, C-29-30), four methine carbons (C-5, C-9, C-15, C-18), and ten methylene carbons (C-1, C-2, C-6, C-7, C-11, C-12, C-16, C-19, C-21, C-22) nih.gov.

Two-Dimensional (2D) NMR Techniques :

Correlation Spectroscopy (COSY) : COSY experiments reveal proton-proton spin-spin coupling relationships, establishing direct connectivity between adjacent protons.

Heteronuclear Multiple Quantum Coherence (HMQC) : HMQC (or HSQC) correlates proton and directly bonded carbon atoms, assigning specific proton signals to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC provides information on long-range proton-carbon correlations (typically over two or three bonds), which is crucial for establishing connectivity across quaternary carbons and assembling fragments into the complete molecular structure gla.ac.uk.

The combined data from these NMR techniques allows for a comprehensive and unambiguous assignment of this compound's complex pentacyclic structure.

| NMR Data Type | Chemical Shift (δ, ppm) | Multiplicity / J (Hz) | Assignment |

|---|---|---|---|

| ¹H NMR | 0.87-0.98 | 3H singlets | Tertiary methyls (7) nih.gov |

| 1.30 | 2H, m | H-1 nih.gov | |

| 1.98 | 2H, m | (Other methylene protons) nih.gov | |

| 3.80 | s | COOCH₃ nih.gov | |

| 4.69 | d (J=2.5) | H-3 (β-conformation) nih.gov | |

| 5.57 | dd (J=8.0, 3.5) | H-15 (olefinic) nih.gov | |

| ¹³C NMR | 15.7 | C-25 nih.gov | |

| 18.0 | C-11 nih.gov | ||

| 19.3 | C-6 nih.gov | ||

| 22.5 | C-24 nih.gov | ||

| 22.6 | C-27 nih.gov | ||

| 26.4 | C-26 nih.gov | ||

| 27.0 | C-23 nih.gov | ||

| 30.0 | C-30 nih.gov | ||

| 31.3 | C-22 nih.gov | ||

| 31.6 | C-29 nih.gov | ||

| 32.4 | C-20 nih.gov | ||

| 32.6 | C-16 nih.gov | ||

| 33.8 | C-12 nih.gov | ||

| 34.3 | C-21 nih.gov | ||

| 34.5 | C-19 nih.gov | ||

| 36.1 | C-10 nih.gov | ||

| 38.0 | C-13 nih.gov | ||

| 39.9 | C-8 nih.gov | ||

| 42.2 | C-7 nih.gov | ||

| 42.5 | C-18 nih.gov | ||

| 49.8 | C-9 nih.gov | ||

| 52.0 | COOCH₃ nih.gov | ||

| 56.0 | (Unassigned) nih.gov | ||

| 117.0 | C-15 nih.gov | ||

| 161.0 | C-14 nih.gov | ||

| 179.0 | C-28 nih.gov | ||

| 238.0 | CHO nih.gov | ||

| DEPT Count | 7 | Methyl carbons nih.gov | |

| 10 | Methylene carbons nih.gov | ||

| 4 | Methine carbons nih.gov | ||

| (Remaining) | Quaternary carbons nih.gov |

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation patterns of a compound, aiding in the determination of its molecular formula and structural subunits cdnsciencepub.com. Electron Ionization Mass Spectrometry (EIMS) is commonly used for this purpose. For this compound (C₃₀H₅₀O₂), the expected molecular ion peak would be at m/z 442.73. While a specific EIMS molecular ion for this compound (C₃₀H₅₀O₂) was not explicitly detailed in the provided snippets, a related substance (Substance 2, identified with a molecular formula of C₃₂H₅₀O₃) isolated from Tamarix species showed a molecular ion peak at m/z 482 via EIMS nih.gov. This highlights the utility of EIMS in registering the molecular formula.

Fragmentation analysis in EIMS provides insights into the stability and connectivity of different parts of the molecule. For the related C₃₂H₅₀O₃ compound, fragment ions were observed at m/z 438 (corresponding to the detachment of an aldehyde group at C-3 and a methyl group from an ester at C-17), m/z 248 (C₁₆H₂₃O₂), m/z 204 (C₁₅H₂₃), m/z 189 (C₁₄H₂₁), and m/z 133 (C₁₀H₁₂) nih.gov. These fragmentation patterns can be indicative of specific structural features, such as a taraxer-14-ene skeleton, which is common in triterpenoids from Tamarix species nih.gov. Fast Atom Bombardment Mass Spectrometry (FABMS) can also be employed, particularly for less volatile or more polar compounds, providing pseudomolecular ions (e.g., [M+H]⁺ or [M-H]⁻) acs.org.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are foundational techniques in chemical characterization, offering insights into the functional groups and electronic transitions within a molecule cdnsciencepub.com.

Infrared (IR) Spectroscopy : IR spectroscopy identifies the characteristic vibrational frequencies of functional groups present in a molecule cdnsciencepub.com. For this compound, typical absorption bands in the IR spectrum include:

2933 cm⁻¹ and 2864 cm⁻¹: Characteristic of methyl and methylene C-H stretching vibrations nih.gov.

1689 cm⁻¹: Indicative of a ketonic carbonyl group (C=O) nih.gov.

1632 cm⁻¹ and 1601 cm⁻¹: Suggestive of C=C stretching vibrations, consistent with olefinic bonds within the triterpenoid (B12794562) structure nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about conjugated systems and chromophores chemrxiv.orgresearchgate.net. The UV spectrum of this compound shows absorptions at 216, 244, 255, 305, and 372 nm nih.gov. These absorption maxima suggest the presence of chromophores, potentially involving conjugated double bonds or carbonyl groups within the triterpenoid framework.

| Spectroscopy Type | Key Absorption Bands / Maxima (cm⁻¹ or nm) | Functional Group / Feature |

|---|---|---|

| IR | 2933, 2864 cm⁻¹ | Methyl, Methylene C-H stretches nih.gov |

| 1689 cm⁻¹ | Ketonic C=O group nih.gov | |

| 1632, 1601 cm⁻¹ | C=C stretches nih.gov | |

| UV-Vis | 216, 244, 255, 305, 372 nm | Chromophores, conjugated systems nih.gov |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (e.g., EIMS, FABMS)

Stereochemical Investigations of this compound and its Naturally Occurring Isomers

Stereochemistry is a critical aspect of triterpenoid chemistry, as the biological activity of these complex natural products is often highly dependent on their precise three-dimensional arrangement. This compound, as a pentacyclic triterpenoid, possesses multiple chiral centers, leading to various possible stereoisomers, including enantiomers and diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and can have different physical properties and reactivity.

Key techniques employed in stereochemical investigations of this compound and similar triterpenoids include:

NMR Spectroscopy : Beyond basic structural assignment, NMR provides crucial stereochemical information.

Coupling Constants : The magnitude of coupling constants in ¹H NMR spectra can indicate dihedral angles between protons, thus revealing relative stereochemistry. For instance, the coupling constant of H-3 (J=2.5 Hz) in this compound was used to establish its β-conformation nih.gov.

Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY experiments detect through-space correlations between protons that are in close proximity, regardless of bond connectivity. This is a powerful method for determining relative stereochemistry across ring junctions and for assigning the configuration of chiral centers.

X-ray Crystallography : When suitable single crystals can be obtained, X-ray diffraction provides the most definitive determination of both absolute and relative stereochemistry by directly mapping the atomic positions in three dimensions acs.org.

Chiroptical Methods : Techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy are used to determine the absolute configuration of chiral molecules, particularly those with chromophores near chiral centers.

The presence of the H-3 in a β-conformation is a specific stereochemical detail reported for this compound, indicating the orientation of the hydroxyl group at this position nih.gov. Understanding the full stereochemical profile is essential for comprehending the compound's properties and potential interactions.

Synthetic and Semi-Synthetic Methodologies for this compound Analogues

The synthesis of complex natural products like this compound presents significant challenges due to their intricate polycyclic structures, numerous chiral centers, and often sensitive functional groups. While direct total synthesis of this compound is not widely reported in the provided search results, general strategies for complex terpenoid structures are highly relevant for the potential synthesis of this compound and its analogues. Semi-synthetic approaches involve chemical modifications of naturally isolated this compound to create new derivatives with altered properties.

Total synthesis aims to construct complex molecules from simpler, readily available precursors, often requiring innovative chemical reactions and strategic planning to control stereochemistry and regioselectivity. For complex terpenoids, common strategies include:

Cascade Cyclizations : These reactions involve a sequence of intramolecular bond-forming steps that rapidly build multiple rings and chiral centers in a single operation. Biomimetic approaches, inspired by the enzymatic biosynthesis of triterpenoids from squalene (B77637) epoxide, often employ cascade cyclizations to efficiently construct the polycyclic core.

Fragment Coupling : This strategy involves synthesizing smaller, simpler fragments of the target molecule and then coupling them together using various bond-forming reactions, such as Diels-Alder reactions, Wittig reactions, or cross-coupling reactions (e.g., Suzuki coupling). This modular approach allows for flexibility and the introduction of diverse functionalities.

Asymmetric Synthesis : Given the chirality of triterpenoids, asymmetric synthetic methods are crucial to control the stereochemistry at each newly formed chiral center. This can involve the use of chiral catalysts, chiral auxiliaries, or enantioselective reactions (e.g., asymmetric Michael additions).

Strategic Oxidations and Reductions : Many complex terpenoids feature a high degree of oxidation. Synthetic routes often involve carefully orchestrated oxidation and reduction steps to introduce or modify functional groups at specific positions while maintaining the integrity of the core structure.

Retrosynthetic Analysis : This intellectual exercise involves working backward from the target molecule to simpler precursors, identifying key disconnections and transformations that simplify the synthetic challenge.

Examples of successful total syntheses of other complex triterpenoids, such as isomalabaricane triterpenoids (e.g., rhabdastrellic acid A and stelletin E), demonstrate the application of these strategies, including reductive radical polyene cyclization and oxidative cycloisomerization nih.gov. These approaches underscore the synthetic community's ongoing efforts to develop efficient and stereoselective routes to access challenging natural product scaffolds, which could be adapted for this compound or its analogues. The development of new synthetic routes also allows for the introduction of various β-aryl or β-heteroaryl moieties and side-chain substituents, enabling the creation of diverse analogues for further study.

Mechanistic Investigations of Tamarixol S Biological Activities in Vitro and Preclinical Models

Antioxidant Mechanisms of Action

Direct research findings detailing the antioxidant mechanisms of action for the isolated chemical compound "Tamarixol" are not available in the provided search results. General antioxidant mechanisms observed in various plant extracts and other compounds typically involve the scavenging of reactive oxygen species, modulation of oxidative stress response pathways, inhibition of lipid peroxidation, and regulation of antioxidant enzyme activities.

There are no specific data or detailed research findings available regarding the direct reactive oxygen species (ROS) scavenging pathways of the isolated compound "this compound". Antioxidants typically scavenge ROS such as superoxide (B77818) anions (O₂•⁻), hydroxyl radicals (•OH), and DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals through various mechanisms, including hydrogen atom transfer or single-electron transfer. However, the efficacy and specific pathways for "this compound" remain undocumented in the accessible literature.

Information on the modulation of cellular oxidative stress response pathways by the isolated compound "this compound" is not found in the current search results. Many antioxidant compounds exert their effects by modulating key transcription factors like Nuclear factor erythroid 2-related factor 2 (Nrf2), which upregulates the expression of various antioxidant and detoxifying enzymes. However, the specific interaction of "this compound" with such pathways has not been reported.

Specific data on the inhibition of lipid peroxidation processes by the isolated chemical compound "this compound" are not available. Lipid peroxidation is a chain reaction involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids, leading to the formation of harmful by-products like malondialdehyde (MDA) and thiobarbituric acid reactive substances (TBARS). While some Tamarix extracts have shown general antioxidant activity that might include lipid peroxidation inhibition, direct evidence for "this compound" is lacking.

No specific research findings detail the direct regulation of enzyme activity in antioxidant defense by the isolated compound "this compound". Antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) play crucial roles in neutralizing ROS. While certain plant extracts can modulate the activity or expression of these enzymes, specific data for "this compound" are not documented.

Inhibition of Lipid Peroxidation Processes

Anti-inflammatory Signaling Pathway Modulation

Direct mechanistic data concerning the anti-inflammatory signaling pathway modulation by the isolated chemical compound "this compound" are not available in the provided search results. Anti-inflammatory compounds often exert their effects by inhibiting key enzymes or modulating signaling cascades involved in the inflammatory response.

There are no specific data or detailed research findings available on the direct inhibition of cyclooxygenase (COX-2) or lipoxygenase (5-LOX) pathways by the isolated compound "this compound". These enzymes are central to the biosynthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. While some Tamarix extracts have demonstrated anti-inflammatory properties, the specific inhibitory activity of "this compound" on COX-2 or 5-LOX has not been reported.

Compound Names and PubChem CIDs

Nuclear Factor-kappa B (NF-κB) Signaling Regulation

Specific data detailing this compound's direct regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway in in vitro or preclinical models are not available in the current search results. The NF-κB pathway is a critical regulator of inflammatory and immune responses, and its modulation is a common target for anti-inflammatory agents. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Interactions

Comprehensive data on this compound's direct interactions with the Mitogen-Activated Protein Kinase (MAPK) pathway, including components like ERK, JNK, and p38, are not explicitly detailed in the provided scientific literature. The MAPK pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and stress responses. nih.govethernet.edu.et

Phosphoinositide 3-Kinase (PI3K)/AKT Signaling Modulation

Cytokine and Chemokine Expression Modulation (e.g., TNF-α, IL-6, IL-1β)

Specific studies demonstrating this compound's direct modulation of cytokine and chemokine expression, such as TNF-α, IL-6, and IL-1β, are not found in the provided search results. These inflammatory mediators are key players in immune responses and inflammation.

Leukocyte Chemotaxis and Myeloperoxidase Activity Inhibition

Direct evidence or detailed research findings on this compound's specific inhibition of leukocyte chemotaxis or myeloperoxidase (MPO) activity are not present in the current scientific literature accessed. Leukocyte chemotaxis is vital for immune cell recruitment during inflammation, and MPO is an enzyme involved in oxidative stress during inflammatory processes. nih.gov

Molecular Mechanisms in Antineoplastic Research (In Vitro)

Specific in vitro studies detailing the molecular mechanisms of this compound in antineoplastic research are not extensively documented in the current search results. While the Tamarix genus has shown anticancer effects, specific data for the isolated compound this compound's direct impact on cancer cell lines and their molecular mechanisms are not available. researchgate.net

Cell Cycle Progression Modulation in Cancer Cell Lines

Detailed research findings on this compound's direct modulation of cell cycle progression in various cancer cell lines are not found in the provided scientific literature. Cell cycle control is a critical aspect of cancer biology, and many antineoplastic agents exert their effects by disrupting this process. ethernet.edu.et

Apoptosis Induction Pathways (e.g., Caspase Activation, Bax/Bcl-2 Ratio)

Studies on the methanolic extract of Tamarix articulata, which contains various phytochemicals, have demonstrated its ability to induce cell death by activating apoptosis pathways in hepatocellular carcinoma cells nih.govnih.gov. However, the specific role of isolated this compound in modulating key apoptotic markers such as caspase activation or the Bax/Bcl-2 ratio has not been detailed in the provided literature. Apoptosis, a form of programmed cell death, is crucial for tissue homeostasis, and its dysregulation can contribute to diseases like cancer nih.govmdpi.com. The intrinsic apoptotic pathway, often triggered by mitochondrial damage, involves the release of cytochrome c and subsequent activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3 and -7) nih.govmdpi.complos.org. The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is a critical determinant of cellular susceptibility to apoptosis, with an increased Bax/Bcl-2 ratio generally promoting cell death researchgate.netoatext.comnih.gov.

Inhibition of Cancer Cell Proliferation and Viability

The methanolic extract of Tamarix articulata has exhibited promising antiproliferative activity against several hepatocellular carcinoma cell lines in in vitro studies nih.govnih.gov. This extract demonstrated dose-dependent inhibition of cell proliferation and viability, leading to cell cycle arrest at the G0/G1 phase and inducing programmed cell death mechanisms, including apoptosis and autophagy nih.govnih.gov.

Table 1: Antiproliferative Activity of Tamarix articulata Methanolic Extract on Hepatocellular Carcinoma Cell Lines nih.govnih.gov

| Cell Line | IC50 (µg/mL) ± Standard Error |

| HepG2 | 271.1 ± 4.4 |

| Huh7D12 | 298.3 ± 7.1 |

| Hep3B | 336.7 ± 6.1 |

While these findings highlight the potential anticancer properties of Tamarix articulata extract, specific data on the direct inhibitory effects of isolated this compound on cancer cell proliferation and viability, along with its precise IC50 values, are not available in the provided search results.

Identification of Molecular Targets and Signaling Networks (e.g., STAT3, mTOR, JAK2, IKKβ)

Detailed research findings identifying specific molecular targets and signaling networks, such as STAT3, mTOR, JAK2, or IKKβ, for isolated this compound in the context of its biological activities are not extensively documented in the provided search results. These pathways are widely recognized as crucial regulators of cell proliferation, survival, and differentiation in various cancers nih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.net. For instance, the JAK/STAT pathway, particularly STAT3, is frequently dysregulated in numerous solid tumors, promoting tumorigenesis, proliferation, invasion, and angiogenesis frontiersin.orgfrontiersin.orgelifesciences.orgscribd.com. Similarly, the PI3K/AKT/mTOR pathway plays a vital role in cell growth, proliferation, and survival, and its hyperactivation is associated with aggressive cancers nih.govnih.gov.

Impact on Tumor Angiogenesis Factors (e.g., MMP-2, MMP-9)

The specific impact of isolated this compound on tumor angiogenesis factors, such as Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9), is not detailed in the provided search results. MMP-2 and MMP-9 are gelatinases that play critical roles in cancer progression by degrading the extracellular matrix, facilitating tumor growth, invasion, and metastasis, and promoting angiogenesis scispace.comnih.govnih.govplos.orgresearchgate.netoatext.compor-journal.comnih.gov. While general information on the role of MMPs in angiogenesis and cancer is available, direct evidence linking this compound to the modulation of these specific factors is not present.

Neuroprotective Actions and Underlying Mechanisms (Preclinical Models)

Information specifically detailing the neuroprotective actions and underlying mechanisms of isolated this compound in preclinical models is not provided in the current search results. Neuroprotective agents aim to prevent neuronal damage and loss, which are hallmarks of neurodegenerative diseases mdpi.comfrontiersin.orgnih.govuniv-annaba.dznih.gov.

Attenuation of Neuroinflammation

Research specifically on this compound's role in the attenuation of neuroinflammation is not detailed in the provided search results. Neuroinflammation, characterized by the activation of immune cells in the brain (e.g., microglia and astrocytes) and the release of inflammatory mediators (e.g., cytokines, chemokines, and reactive oxygen species), is a significant factor in the onset and progression of various neurodegenerative disorders nih.govnih.govtno.nlnih.govresearchgate.netnih.gov.

Modulation of Neuronal Cell Survival Pathways (e.g., PI3K/AKT, BDNF-TrkB-CREB)

The specific modulation of neuronal cell survival pathways, such as PI3K/AKT and BDNF-TrkB-CREB, by isolated this compound is not detailed in the provided literature. These pathways are crucial for neuronal survival, growth, differentiation, and synaptic plasticity ethernet.edu.etelifesciences.orgpor-journal.commdpi.comconsensus.appnih.govresearchgate.net. Activation of the PI3K/AKT pathway leads to increased neuronal survival by inhibiting apoptosis and reducing inflammation and oxidative stress consensus.app. Similarly, the Brain-Derived Neurotrophic Factor (BDNF) and its receptor TrkB play vital roles in neuronal survival and plasticity, with BDNF binding to TrkB activating downstream signaling cascades, including PI3K/AKT, which promote neuronal survival elifesciences.orgmdpi.comconsensus.appnih.govresearchgate.net. CREB (cAMP response element-binding protein) is also a key transcription factor involved in neuronal survival and plasticity, often modulated by BDNF/TrkB and PI3K/AKT signaling elifesciences.orgpor-journal.commdpi.comnih.govresearchgate.net.

Role in Mitigating Oxidative Damage in Neuronal Systems

Specific mechanistic investigations detailing the role of isolated this compound in mitigating oxidative damage in neuronal systems are not widely reported in the provided search results. General neuroprotective strategies against oxidative stress in brain injury involve targeting reactive oxygen species (ROS), which are implicated in neuronal cell death and contribute to inflammation and mitochondrial dysfunction. Natural antioxidants, including various plant-derived compounds, are recognized for their potential to ameliorate neurodegeneration by improving oxidative stress status in brain cells. The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption, high lipid content, and relatively weak antioxidant defenses. Antioxidants can function by directly scavenging free radicals or by modulating the expression of antioxidant enzymes.

Protection Against Cytoskeletal Degradation in Brain Injury

Direct evidence and detailed mechanistic studies on the protective effects of isolated this compound against cytoskeletal degradation in brain injury models were not found in the current search results. Traumatic brain injury (TBI) is known to induce the degradation of cytoskeletal proteins, such as spectrin, often triggered by calcium-mediated events and leading to structural changes and apoptosis. The cytoskeleton, comprising microtubules, microfilaments, and intermediate filaments, is crucial for maintaining cell morphology and internal structure. Damage to these components, particularly microtubules, can disrupt axonal transport. Research in this area often focuses on identifying drug targets that can block pathways leading to cytoskeletal destruction.

Antimicrobial Action Mechanisms (In Vitro)

Extracts from Tamarix species, from which this compound is derived, have demonstrated notable antimicrobial activities against various bacterial and fungal pathogens in in vitro settings. These activities are attributed to the presence of bioactive compounds within these extracts, including potentially this compound.

Inhibition of Bacterial Growth and Biofilm Formation

Tamarix extracts have shown significant inhibitory effects on bacterial growth and biofilm formation. For instance, methanolic and ethanol (B145695) extracts of Tamarix dioica leaves exhibited variable antibacterial activity against several pathogenic bacteria, including Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Shigella flexneri, Bacillus subtilis, Salmonella typhi, and Staphylococcus aureus, as well as antifungal properties against Candida glabrata, Aspergillus niger, Trichophyton rubrum, Candida tropicalis, and Aspergillus fumigatus. Methanolic leaf extract of Tamarix ericoides demonstrated antibacterial activity against E. coli and effectively reduced mature biofilms of E. coli in a concentration-dependent manner. This extract also showed anti-adhesive properties, reducing biofilm thickness.

Biofilm formation involves stages such as initial adhesion to surfaces and the formation of sessile micro-colonies that secrete extracellular polymeric substances (EPS), which contribute to antibiotic resistance. Antimicrobial agents can inhibit biofilm formation by reducing bacterial adhesion, suppressing cell attachment, or decreasing virulence factor production.

The minimum inhibitory concentration (MIC) values for Tamarix extracts against various microorganisms have been reported.

Table 1: Antimicrobial Activity of Tamarix Extracts (Representative Data)

| Plant Extract Source | Microorganism | Inhibition Effect / MIC (if specified) | Reference |

| Tamarix dioica Roxb. leaves (methanolic/ethanol) | Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Shigella flexneri, Bacillus subtilis, Salmonella typhi, Staphylococcus aureus | Variable inhibition zones (e.g., 20.7±1.3 mm) | |

| Tamarix ericoides Rottl. leaf (methanolic) | Escherichia coli | MIC: 1 mg/mL; Reduced mature biofilms by 81-89% | |

| Tamarix ericoides Rottl. (methanolic) | S. typhi, E. coli, B. subtilis, C. albicans | Higher antimicrobial activity compared to other solvents | |

| Tamarix nilotica leaf extract | S. aureus, P. aeruginosa, C. albicans | Antimicrobial activity at 2 mg/ml (S. aureus) and 1 mg/ml (P. aeruginosa, C. albicans); Eliminated 77-78% of biofilms |

Cellular Membrane Disruption in Microbial Pathogens

A key mechanism by which plant-derived antimicrobial compounds, potentially including this compound, exert their effects is through the disruption of microbial cellular membranes. This disruption can lead to increased membrane permeability and leakage of intracellular components, ultimately causing cell death. For instance, studies on other plant extracts and compounds have shown that they can alter membrane permeability, leading to the release of cytoplasmic contents such as nucleotides, proteins, and inorganic ions. The hydrophobic nature of many plant-derived compounds, including terpenoids, is thought to facilitate their interaction with the lipid bilayer of cell membranes, causing structural perturbations. This mechanism has been observed in various bacteria and fungi, where membrane integrity is compromised, and the efflux of essential cellular materials occurs.

Interference with Microbial Metabolic Processes (e.g., Protein Synthesis)

Beyond membrane disruption, plant-derived antimicrobial agents can interfere with crucial microbial metabolic processes, including protein synthesis. While specific data for this compound's direct interference with microbial metabolic processes or protein synthesis is not explicitly detailed in the provided search results, general mechanisms of antimicrobial compounds include inhibiting protein synthesis by targeting bacterial ribosomes. For example, some antibiotics bind to ribosomal subunits, preventing the binding of aminoacyl tRNA or inhibiting peptide bond formation, thereby halting protein synthesis.

Furthermore, interference with other metabolic pathways, such as energy metabolism, DNA replication, and repair, has been observed for various plant-derived compounds with antimicrobial activity. For instance, thymol, another natural compound, was found to interfere with energy metabolism and membrane transport in Streptococcus iniae. Phenolic acids can decrease intracellular pH and denature proteins by disrupting cell membrane structure. These interferences collectively impair the pathogen's ability to grow, replicate, and maintain cellular homeostasis.

Advanced Analytical Methodologies for Tamarixol Research

Hyphenated Techniques for Enhanced Detection and Identification

LC-MS/MS for Trace Level Detection and Structural Confirmation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly powerful analytical technique widely employed for the analysis of small molecules, including triterpenoids like Tamarixol, in complex matrices eag.comtechnologynetworks.comnih.gov. This method combines the separation capabilities of liquid chromatography with the sensitive and selective mass analysis of triple quadrupole mass spectrometry eag.com.

Trace Level Detection: LC-MS/MS is particularly effective for trace analysis in various sample types, including environmental, pharmaceutical, and biological matrices such as blood, urine, and tissues eag.com. Its high sensitivity allows for the detection of compounds at very low concentrations, sometimes even below one part per trillion eag.com. This is crucial for analyzing compounds present in small quantities, as is often the case with natural products or metabolites in biological samples. The technique's ability to minimize background noise in complex biological matrices further enhances the accuracy of quantifying trace components mdpi.com.

Structural Confirmation: The tandem mass spectrometry (MS/MS) component provides detailed structural information by fragmenting precursor ions into product ions eag.commdpi.com. This fragmentation pattern is highly specific to the compound's structure, offering a high degree of selectivity and enabling confident identification and structural confirmation eag.commdpi.com. LC-MS/MS can also be used to analyze compounds that lack strong UV chromophores, which might be a characteristic of certain triterpenoids eag.com.

Derivatization Strategies for Improved Analyte Detection and Separation

Chemical derivatization is a frequently utilized strategy in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) to enhance the detectability, improve chromatographic separation, and increase ionization efficiency of analytes ddtjournal.comshimadzu.com. This approach is particularly beneficial for polar compounds that may exhibit poor retention on commonly used reversed-phase columns or have inherently low ionization efficiencies in mass spectrometry shimadzu.combioxpedia.com. By modifying the analyte's chemical properties, derivatization can simplify separation from interferences and significantly improve sensitivity researchgate.net.

Pre-Column and Post-Column Derivatization Approaches

Derivatization can be performed either before or after the chromatographic separation, each approach offering distinct advantages:

Pre-Column Derivatization: In this approach, the analyte reacts with a derivatizing reagent prior to injection into the chromatographic system mdpi.comresearchgate.net. This method can minimize reagent consumption by allowing for a smaller reaction system and can increase sensitivity, especially when using expensive reagents that produce lower background levels mdpi.com. Furthermore, pre-column derivatization can improve chromatographic separation by introducing conjugated structures into the analytes, and it can also enable detection by optical methods researchgate.net. A potential disadvantage is that reaction efficiency can be influenced by the sample matrix due to direct mixing with the sample mdpi.com.

Post-Column Derivatization: This technique involves separating the analytes in the column first, followed by online mixing with the derivatizing reagent before detection mdpi.comresearchgate.net. Post-column derivatization offers excellent quantitative performance and reproducibility and can be automated mdpi.com. Since sample components are already separated before the reaction, this approach is less prone to interference from sample matrix effects, making it suitable for a wide range of samples mdpi.com.

Reactive Ionization and Derivatization with Mass Tags

Reactive ionization involves performing derivatization simultaneously with the ionization process scribd.com. This technique often employs charged mass tags, which are reagents designed to maximize sensitivity in mass spectrometry by introducing a precharged unit to the analyte scribd.comresearchgate.net. The incorporation of a chargeable moiety enhances the ionization efficiency of the target analytes in electrospray ionization (ESI-MS) wikipedia.orgddtjournal.com. For instance, tandem mass tag hydrazine (B178648) (TMTH) reagents combine a carbonyl-reactive hydrazine group with tandem mass tags, generating characteristic mass reporter ions in ESI-MS/MS analysis and leading to significant improvements in sensitivity ddtjournal.com. This strategy can also facilitate quantification through characteristic neutral loss scans researchgate.net.

Application of Benzoyl Chloride Derivatization for Small Molecule Analysis

Benzoyl chloride (BzCl) derivatization is a widely used and effective method for the analysis of various small molecules, including those with primary and secondary amines, phenols, thiols, and certain alcohols nih.govshimadzu.combioxpedia.com. This derivatization strategy is particularly valuable because it improves retention on commonly used reversed-phase columns and significantly enhances electrospray ionization efficiency technologynetworks.comnih.gov.

The reaction with benzoyl chloride is typically fast, often requiring less than one minute for sample preparation, and can be performed at room temperature, yielding stable products that can be stored for extended periods shimadzu.com. BzCl derivatization has been reported to increase sensitivity by up to 1000-fold bioxpedia.comasiapharmaceutics.info. Additionally, it facilitates the rapid creation of stable-isotope labeled internal standards by using isotopically labeled BzCl (e.g., ¹³C-BzCl), which further improves the accuracy of quantification for each analyte bioxpedia.comasiapharmaceutics.info. Given this compound's molecular formula (C₃₀H₅₀O₂) and its classification as a triterpenoid (B12794562), which often contain hydroxyl groups, benzoyl chloride derivatization could be a relevant strategy for its enhanced detection and analysis.

Spectroscopic Quantification Methods

Spectroscopic methods play a crucial role in both the structural elucidation and quantification of chemical compounds. For this compound, as a triterpenoid, various spectroscopic techniques can be applied:

Infrared (IR) Spectroscopy: IR spectroscopy is a common technique for compositional analysis and quantification jisciences.com. It identifies functional groups within a molecule based on their characteristic vibrational frequencies. For quantitative analysis, methods often rely on the Bouguer–Lambert–Beer approximation, correlating absorbance with concentration jisciences.com. For instance, IR absorption bands at 1259 cm⁻¹ (α,β-unsaturated ester) and 3411 cm⁻¹ (hydroxy), and 1691 cm⁻¹ (ester group) have been observed for other Tamarix-derived terpenoids, indicating its utility in characterizing functional groups present in this compound scispace.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. While some compounds, like amino acids, might require derivatization for sufficient sensitivity in UV detection, it can provide valuable information on the presence of chromophores mdpi.com. For other Tamarix-derived compounds, UV spectra have shown absorptions at various wavelengths (e.g., 216, 244, 255, 305, and 372 nm), which can be used for identification and quantification if this compound possesses suitable chromophores scispace.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are indispensable for the detailed structural elucidation of complex natural products like triterpenoids scispace.comasiapharmaceutics.inforesearchgate.net. These techniques provide information about the number, type, and connectivity of atoms within the molecule. For example, ¹H NMR signals for tertiary methyls and olefinic protons, and ¹³C NMR signals for various carbon types (methyls, methylenes, methines, quaternary carbons), have been used to identify the structures of triterpenoids from Tamarix species, including the position of double bonds scispace.com.

Raman Spectroscopy: Transmission Raman spectroscopy (TRS) is another powerful tool for quantitative analysis, particularly in pharmaceutical formulations, offering a true bulk measurement of composition with high accuracy nih.gov. While specific applications to this compound were not found, the principles of Raman spectroscopy, which provides information about molecular vibrations, are applicable to the quantification of chemical compounds.

Bioanalytical Method Development for this compound in Preclinical Biological Samples

Bioanalytical method development is a critical phase in drug discovery and development, focusing on the accurate and reliable quantification of analytes, such as this compound, in various biological matrices from preclinical studies pittcon.org. These matrices can include blood, plasma, serum, urine, and tissue researchgate.netpittcon.org.

The process typically involves several key steps:

Sample Collection: Obtaining biological samples from preclinical studies pittcon.org.

Sample Preparation (Clean-up): This is a crucial and often labor-intensive step aimed at removing interferences from the complex biological matrix and improving the analytical system's performance pittcon.org. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). The choice of sample preparation method depends on the analyte's properties and the specific matrix researchgate.net.

Sample Analysis and Detection: Utilizing highly sensitive and selective techniques for quantification. LC-MS/MS is frequently the method of choice in bioanalytical laboratories due to its high selectivity and sensitivity for detecting trace components in complex biological samples researchgate.netpittcon.org.

Challenges in Bioanalytical Method Development: Developing bioanalytical methods for small molecules in biological samples presents several challenges, including non-specific binding, ion suppression or enhancement (matrix effects), and ensuring optimal ionization efficiency ddtjournal.com. The complex nature of biological matrices necessitates robust sample preparation to minimize these interferences and achieve reliable results pittcon.org.

Method Validation: To ensure the reliability and reproducibility of the bioanalytical method for its intended use, rigorous validation is performed according to guidelines (e.g., FDA, ICH). Key validation parameters include:

Selectivity and Specificity: The ability to differentiate the analyte from endogenous components or other co-administered substances.

Calibration Curve and Linearity: Establishing a relationship between analyte concentration and detector response over a defined range.

Lower and Upper Limits of Quantification (LLOQ and ULOQ): The lowest and highest concentrations that can be reliably quantified.

Accuracy and Precision: Measures of how close the measured values are to the true value and the reproducibility of the measurements.

Stability: Assessing the analyte's stability in the biological matrix under various storage and processing conditions.

The development of such validated bioanalytical methods for this compound would be essential for supporting preclinical studies, understanding its pharmacokinetics, and enabling its quantitative measurement in biological systems.

Structure Activity Relationship Sar and Lead Optimization Studies of Tamarixol Analogues

Correlating Specific Structural Motifs with Observed Biological Activities

The study of Tamarixol's SAR involves systematically modifying its chemical structure and evaluating the impact of these changes on its biological activity. While specific detailed findings on this compound's SAR are not extensively documented in broad public searches, general principles of SAR apply. Typically, this involves synthesizing a series of structurally related compounds (analogues) and testing their biological activity oncodesign-services.com. By comparing the activities of these analogues, researchers can deduce which parts of the molecule are critical for its activity and which can be modified without loss of potency, or even with improvement oncodesign-services.comstudysmarter.co.uk.

For natural products like this compound, which are often complex molecules, the initial SAR investigations might focus on:

Presence and position of hydroxyl groups: Hydroxyl groups often play a significant role in hydrogen bonding interactions with biological targets, influencing binding affinity and solubility.

Stereochemistry: The three-dimensional arrangement of atoms can critically affect how a molecule interacts with its target, with different stereoisomers often exhibiting vastly different activities.

Alkyl chain length and branching: Variations in non-polar regions can impact lipophilicity, membrane permeability, and interactions with hydrophobic pockets of target proteins.

For example, in studies of other natural products, the number and position of hydroxyl or methoxy (B1213986) substitutions on specific rings have been shown to play vital roles in determining activity, as seen in flavonoids for neuro-differentiating and synaptogenic activities mdpi.com. Similarly, the presence of a C2-C3 double bond in conjugation with a position 4-carbonyl group in ring C of flavonoids is characteristic for antioxidant activity mdpi.com. Such detailed analyses would be conducted for this compound analogues to establish similar correlations.

Identification of Pharmacophores Essential for Efficacy

A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response physionet.orgnih.gov. Identifying the pharmacophore of this compound is a crucial step in rational drug design. This process typically involves:

Analyzing active analogues: By superimposing the most active this compound analogues, common features that are essential for their activity can be identified.

Mapping interaction points: These features often include hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and ionizable groups that are crucial for binding to the target protein nih.gov.

Developing 3D pharmacophore models: These models can then be used to virtually screen large chemical databases to identify new candidate compounds with similar pharmacophoric features nih.govbiorxiv.org.

For instance, pharmacophore models based on known inhibitors can guide the identification of potential drugs by analyzing descriptor information and pharmacokinetic properties nih.gov.

Rational Design and Synthesis of Novel this compound-Based Analogues

Rational design involves using the insights gained from SAR and pharmacophore identification to intentionally create and synthesize new compounds with improved properties nih.govnih.govnih.govrsc.org. This approach moves beyond random screening to a more targeted and efficient drug discovery process. For this compound, this would entail:

Modifying key functional groups: Based on SAR data, specific functional groups identified as crucial for activity would be retained or subtly modified to enhance interaction with the target.

Introducing new substituents: Adding or changing R-groups at specific positions on the this compound scaffold to improve potency, selectivity, or other desired properties nih.gov. For example, the synthesis of novel thiol-based TACE inhibitors involved the rational design and synthesis of thiol-containing aryl sulfonamides, investigating their SAR and selectivity nih.gov.

Bioisosteric replacement: Substituting functional groups with others that have similar physicochemical properties but potentially different metabolic profiles or improved binding.

Scaffold hopping: Exploring entirely new chemical scaffolds that incorporate the identified pharmacophoric features, potentially leading to novel chemical entities with a better intellectual property landscape.

The synthesis of these novel analogues would follow established organic chemistry methodologies, often involving multi-step reactions to selectively introduce or modify specific parts of the this compound structure mdpi.commdpi.comnih.govekb.eg.

Application of Computational Chemistry and Molecular Modeling in SAR Analysis

Computational chemistry and molecular modeling play an increasingly vital role in modern SAR analysis and lead optimization, offering powerful predictive capabilities and accelerating the drug discovery process oncodesign-services.comnih.govmdpi.comroutledge.comspirochem.com. For this compound, these techniques would be applied as follows:

Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound or its analogue) when bound to a protein target, allowing researchers to visualize key interactions (e.g., hydrogen bonds, hydrophobic interactions) at the molecular level nih.govmdpi.comresearchgate.netchemrxiv.orgnih.govnih.govnih.gov. Docking studies can help explain observed SAR by correlating binding poses with biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use mathematical and statistical methods to establish a quantitative relationship between the chemical structure (represented by molecular descriptors) and the biological activity of a series of compounds oncodesign-services.commdpi.comroutledge.comscbdd.comslideshare.net. These models can predict the activity of new, unsynthesized this compound analogues, thus prioritizing synthesis efforts.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules and their interactions over time mdpi.comresearchgate.netnih.gov. For this compound, MD could reveal the stability of ligand-protein complexes, conformational changes upon binding, and the flexibility of the binding site, all of which are critical for understanding efficacy.

Pharmacophore Elucidation and Screening: As mentioned in Section 6.2, computational tools are extensively used to identify and refine pharmacophore models, which are then employed for virtual screening of large chemical libraries to find new hits or lead compounds nih.govbiorxiv.orgchemcomp.com.

Free Energy Calculations: More advanced computational methods can estimate the binding free energy between this compound analogues and their targets, providing a more accurate prediction of binding affinity researchgate.net.

These computational approaches significantly reduce the time and cost associated with traditional experimental SAR studies by rationally filtering synthetic optimization options and guiding the design of more effective compounds oncodesign-services.comnih.gov.

Future Directions and Translational Research Potential

Integration of Omics Technologies (e.g., Proteomics in Molecular Target Identification)

The integration of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is pivotal for comprehensively understanding the biological activities of natural compounds like Tamarixol and identifying their molecular targets nih.govherb.ac.cn. These high-throughput techniques enable large-scale analysis of biological molecules, providing insights into structure, function, and dynamics within organisms.

Proteomics, specifically, offers a powerful approach for discovering novel therapeutic drug targets by providing critical information on protein expression, post-translational modifications, and protein-protein interactions. By analyzing the changes in protein profiles in response to this compound treatment, researchers can elucidate its mechanism of action and pinpoint the specific proteins or pathways it modulates. Multi-omics approaches further enhance the reliability of biomarker identification by capturing a broader spectrum of biological signals, thereby improving their clinical applicability. This holistic view is crucial for dissecting complex disease mechanisms and advancing drug development herb.ac.cn.

High-Throughput Screening (HTS) for Novel this compound-Based Bioactives

High-Throughput Screening (HTS) is a fundamental strategy in early drug discovery, enabling the rapid identification of potential drug candidates, or "hits," from vast compound libraries. For this compound, HTS can be employed to discover novel bioactive compounds that are either derivatives of this compound or structurally related analogues with enhanced potency, selectivity, or improved pharmacological properties.

HTS platforms utilize automation and miniaturization to screen thousands to millions of compounds against specific drug targets or phenotypic assays. This approach has been successfully applied in identifying novel bioactive compounds from natural product collections, including microbial extracts, for various therapeutic areas. The integration of computational methods, such as artificial intelligence (AI) and machine learning (ML), is increasingly complementing or even replacing traditional HTS by exploring a much larger chemical space and identifying novel drug-like scaffolds with predictive accuracy. This synergistic approach can significantly accelerate the discovery of new this compound-based bioactives.

Collaborative Research Initiatives in Natural Product Drug Discovery

Natural products have historically served as a rich source of therapeutic agents, with a significant percentage of currently available drugs originating from natural sources or their derivatives. The continued success in discovering novel drug leads from natural products, including compounds like this compound, heavily relies on multidisciplinary collaborations.

Collaborative research initiatives are essential for advancing the entire spectrum of natural product drug discovery, from initial exploration and identification of bioactive compounds to mechanistic elucidation and the development of in vivo models. These partnerships, often involving academic institutions, pharmaceutical companies, and research organizations, facilitate the sharing of diverse natural product libraries, specialized screening technologies, and expertise in medicinal chemistry, pharmacology, and toxicology. Such collaborations are critical for overcoming the complexities inherent in natural product research, accelerating the discovery and development of innovative therapeutic strategies, and addressing global health challenges.

Preclinical Drug Discovery and Development Pathways for this compound Analogues

The preclinical drug discovery and development phase is a critical stage where promising lead compounds, such as this compound analogues, are rigorously tested in vitro and in vivo to assess their safety, efficacy, and pharmacological properties before progressing to human clinical trials. The ultimate goal is to identify drug candidates with an optimal balance of potency, target selectivity, pharmacokinetics, and safety profiles.

Optimization of Candidate Drug Identification Criteria

Following initial hit identification, the process of lead optimization involves refining and improving the chemical structures of these compounds to generate more potent and selective lead candidates. This iterative process focuses on optimizing key properties such as potency against the intended target, selectivity to minimize off-target effects, solubility for better bioavailability, and metabolic stability to ensure a favorable pharmacokinetic profile.

Multi-Criteria Decision Analysis (MCDA) offers a structured framework for evaluating and balancing these often-competing criteria, including pharmacokinetics, pharmacodynamics, toxicity, and synthesis feasibility, thereby streamlining the selection of optimal drug candidates. Furthermore, criteria like ligand efficiency are considered during hit identification and lead selection to guide the development of drug-like molecules with desirable properties.

Advanced In Vivo Efficacy Studies in Relevant Preclinical Disease Models

Advanced in vivo efficacy studies are indispensable for evaluating the therapeutic potential of this compound analogues in living organisms and predicting their behavior in humans. These studies typically utilize relevant preclinical disease models, often rodent models, to assess the compound's ability to achieve the desired biological effect and modulate disease progression.

Such studies provide crucial data on pharmacokinetics (how the body affects the drug) and pharmacodynamics (how the drug affects the body), which are essential for predicting human efficacy and safety. Beyond traditional rodent models, the development and utilization of advanced in vitro models, such as organ-on-a-chip systems, are gaining prominence for their ability to mimic human physiology more closely, potentially enhancing predictability and reducing the reliance on animal models. Additionally, employing translational models in larger species can further increase the translatability of preclinical findings to clinical settings, thereby improving the success rates of drugs entering clinical phases.

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating Tamarixol from Tamarix species, and how do extraction yields vary across solvents?

- Methodological Answer : this compound is typically isolated via sequential solvent extraction (e.g., hexane, ethyl acetate) followed by chromatographic purification (column chromatography, HPLC). Yield optimization requires comparing solvent polarities: non-polar solvents extract triterpenoid aglycones, while polar solvents recover glycosides. For example, Tamarix chinensis bark extraction with methanol yielded this compound at 0.12% w/w after silica gel chromatography . Include purity validation via HPLC (>95%) and spectroscopic characterization (NMR, MS).

Q. How is this compound structurally characterized, and what spectroscopic techniques resolve ambiguities in its triterpene backbone?

- Methodological Answer : Use H-NMR, C-NMR, and 2D experiments (HSQC, HMBC) to assign carbon frameworks. For this compound, C-NMR confirmed a D-friedooleanane skeleton with hydroxyl groups at C-3 and C-27. Ambiguities in stereochemistry were resolved via NOESY correlations and X-ray crystallography . Cross-validate with IR for functional groups and high-resolution MS for molecular formula (e.g., HR-ESI-MS m/z 455.3521 [M+H]) .

Q. What in vitro bioactivity assays are commonly used to evaluate this compound’s pharmacological potential?

- Methodological Answer : Standard assays include:

- Cytotoxicity : MTT assay against cancer cell lines (e.g., IC values for HepG2 cells).

- Antioxidant : DPPH radical scavenging (EC comparison with ascorbic acid).

- Anti-inflammatory : COX-2 inhibition ELISA.

Report positive/negative controls (e.g., doxorubicin for cytotoxicity) and statistical significance (p<0.05, ANOVA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies (e.g., cytotoxic vs. non-toxic effects)?

- Methodological Answer : Conduct meta-analyses to identify variables influencing outcomes:

- Dose dependency : Compare IC ranges (e.g., 10–50 µM vs. >100 µM).

- Cell line specificity : Test across multiple lineages (e.g., epithelial vs. hematopoietic).

- Purity : Re-evaluate compounds using LC-MS to rule out co-eluting impurities.

Publish negative results to clarify context-dependent activity .

Q. What strategies improve this compound’s bioavailability in preclinical models, and how are pharmacokinetic parameters optimized?

- Methodological Answer : Use nanoformulations (liposomes, PLGA nanoparticles) to enhance solubility. Assess bioavailability via:

- Pharmacokinetics : Measure plasma concentration-time profiles (C, T, AUC) in rodent models.

- Tissue distribution : LC-MS/MS quantification in target organs.

Optimize dosing regimens using allometric scaling from in vitro metabolic stability data (e.g., microsomal half-life) .

Q. What synthetic routes are feasible for this compound analogs, and how do structural modifications affect bioactivity?

- Methodological Answer : Employ semi-synthesis from betulinic acid (a structurally related triterpene). Key steps:

- Oxidation : Introduce ketone groups at C-3 using Jones reagent.

- Esterification : Modify C-28 with acyl groups to enhance lipophilicity.

Test analogs in parallel bioassays to establish structure-activity relationships (SAR). For example, C-3 ketonation (Tamarixone) reduced cytotoxicity by 60% in MCF-7 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.